molecular formula C27H18F6S2 B15220037 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene CAS No. 182003-69-6

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene

Cat. No.: B15220037
CAS No.: 182003-69-6
M. Wt: 520.6 g/mol
InChI Key: OUCKAFOKXHCQPT-UHFFFAOYSA-N
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Description

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (hereafter referred to as Compound A) is a photochromic diarylethene derivative widely studied for its reversible molecular switching properties. Its structure features two thiophene rings substituted with methyl and phenyl groups at the 2- and 5-positions, respectively, linked by a perfluorocyclopentene bridge. This configuration enables Compound A to undergo UV-induced cyclization (open-ring → closed-ring isomer) and visible-light-driven cycloreversion, with high thermal stability in both states . Notably, Compound A exhibits photochromism even in single-crystalline phases, a rare property critical for applications in high-density optical memory and molecular electronics .

Properties

CAS No.

182003-69-6

Molecular Formula

C27H18F6S2

Molecular Weight

520.6 g/mol

IUPAC Name

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene

InChI

InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

OUCKAFOKXHCQPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:

    Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.

    Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.

    Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.

    Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Photochromic Reactions

This diarylethene undergoes reversible photocyclization and cycloreversion, enabling applications in optical data storage and molecular switches.

Cyclization (Open-Ring → Closed-Ring)

  • Trigger : UV light (366 nm).

  • Quantum Yield : 100% in single-crystalline phases, as confirmed by X-ray crystallography .

  • Mechanism : Conrotatory electrocyclic ring closure via a symmetry-forbidden pathway, forming a closed-ring isomer with strong diradical character at the transition state .

Cycloreversion (Closed-Ring → Open-Ring)

  • Trigger : Visible light (>480 nm) or heat.

  • Activation Energy :

    ConditionActivation Energy (kJ/mol)
    Visible light (crystal)5–10
    Visible light (solution)~16
    Thermal (>150°C)139
  • Efficiency : Cycloreversion in crystals shows slower thermal decay compared to solution phases due to restricted molecular motion .

Byproduct Formation

  • Mechanism : Competing 1-5 ring closure forms a metastable diradical intermediate, which rearranges into a non-photochromic byproduct .

  • Fatigue Resistance : 73% absorbance decrease after 850 cycles in solution, linked to byproduct accumulation .

Reaction Kinetics

Kinetic studies reveal distinct reaction orders for cyclization and cycloreversion:

ProcessReaction OrderConditions
CyclizationZeroth-orderHexane solution
CycloreversionFirst-orderHexane solution

Phase-Dependent Reactivity

The compound’s reactivity varies significantly between crystalline and solution phases:

PropertyCrystalline PhaseSolution Phase
Cyclization Rate Substituent-independent Substituent-independent
Cycloreversion Rate Slower thermal decay Faster thermal decay
Quantum Yield 100% ~50–80% (estimated)

Substituent Effects

  • Para-Substituents : Alkyl (e.g., p-tolyl, p-tert-butylphenyl) or electron-withdrawing groups on phenyl rings do not alter photocyclization rates in crystals or solution .

  • Thermal Stability : Enhanced steric bulk marginally increases thermal cycloreversion barriers but does not affect photochemical efficiency .

Computational Insights

Density Functional Theory (DFT) studies predict key properties with high accuracy:

PropertyTheoretical ValueExperimental ValueError
Thermal barrier (cycloreversion)33 kcal/mol 33.2 kcal/mol 0.6%
Absorption wavelength580 nm 590 nm 1.7%

Mechanism of Action

The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:

Comparison with Similar Compounds

Substituent Effects on Photochromic and Fluorescent Properties

Compound A is often compared to derivatives with modified alkyl or aryl substituents. Key examples include:

Compound Substituents Key Properties Reference
A 2-methyl, 5-phenyl Φf (closed-ring) = Low (e.g., 0.03 in 2MeTHF); Single-crystalline photochromism
1a 3-methyl, 5-phenyl (thienyl position variation) Enhanced fluorescence on/off contrast in nanoparticles; Faster switching kinetics
DT-1 3,4-difluorophenyl at 5-position Red-shifted absorption (closed-ring); Improved fatigue resistance
Sulfone derivatives Thiophene 1,1-dioxide with ethyl/n-propyl/i-propyl groups Higher Φf (up to 0.12); Alkyl chains enhance steric effects and fluorescence brightness
  • Fluorescence Quantum Yield (Φf): Compound A’s closed-ring isomer shows low fluorescence (Φf = 0.03), whereas sulfone derivatives with ethyl or i-propyl substituents achieve Φf > 0.10 due to reduced non-radiative decay pathways .
  • Thermal Stability : Compound A exhibits superior thermal irreversibility compared to DT-1, which undergoes slower cycloreversion due to electron-withdrawing fluorine substituents .

Mechanical and Crystalline Phase Behavior

  • Photomechanical Deformation : Ethyl-substituted analogues (e.g., 1,2-bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopentene) undergo reversible shape changes (e.g., square → diamond) under UV, attributed to flexible alkyl chains enabling lattice strain relief. Compound A , with rigid methyl groups, shows minimal deformation .
  • Durability : Mixed crystals of thiazole-substituted diarylethenes survive >1,000 bending cycles, outperforming Compound A in mechanical robustness due to weakened intermolecular interactions .

Absorption and Quantum Yield Trends

  • Cycloreversion Quantum Yield : Compound A has a low cycloreversion quantum yield (ϕ ~ 0.02–0.03), while benzothiophene-based derivatives (e.g., 1,2-bis(2-methyl-1-benzothiophen-3-yl)perfluorocyclopentene) achieve ϕ ~ 0.3, attributed to extended π-conjugation enhancing photoreactivity .

Biological Activity

1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, photochemical properties, and relevant case studies.

  • Molecular Formula : C29H22F6S2
  • Molecular Weight : 548.6 g/mol
  • CAS Number : 172612-67-8

This compound features a perfluorinated cyclopentene core that enhances its stability and reactivity under various conditions.

Mechanisms of Biological Activity

  • Photochromism : The compound exhibits notable photochromic properties, allowing it to undergo reversible transformations upon exposure to light. This characteristic is critical for applications in optical devices and sensors. The photoisomerization process involves the transition between different electronic states, which can be influenced by environmental factors such as solvent polarity and temperature .
  • Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties. These properties are attributed to the presence of thiophene rings, which can scavenge free radicals, thereby protecting biological systems from oxidative stress .
  • Antimicrobial Properties : Research has suggested that certain thiophene derivatives exhibit antimicrobial activity against various pathogens. This could be linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Data Table: Biological Activities

Activity TypeDescriptionReference
PhotochromismReversible transformation under light exposure
AntioxidantFree radical scavenging capability
AntimicrobialInhibition of bacterial growth

Case Studies

  • Photochromic Behavior in Crystalline Phases : A study demonstrated the photochromic behavior of this compound in single-crystalline phases. The compound displayed distinct color changes upon UV irradiation, indicating potential applications in smart materials and optical switches .
  • Antioxidant Studies : In vitro experiments have shown that derivatives of this compound can effectively reduce oxidative stress markers in cellular models. These findings suggest that it may be beneficial in developing therapeutic agents for conditions associated with oxidative damage .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial activities of thiophene derivatives has revealed that compounds similar to this compound exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 2-methyl-5-phenylthiophen-3-yl-boronic acid can react with 1,2-dibromobenzene under a nitrogen atmosphere using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF. Reflux for 16 hours followed by purification via column chromatography yields the product . Key factors affecting yield include:

  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% ensures efficient coupling.
  • Temperature : Reactions conducted at 293 K minimize side reactions.
  • Purification : Silica gel chromatography with petroleum ether as eluent improves purity .

Q. How can researchers characterize the photochromic behavior of this diarylethene derivative?

Photochromism is evaluated using UV-Vis spectroscopy and cyclability tests:

  • UV-Vis irradiation : Irradiate the compound with UV light (e.g., 254 nm) to induce ring-closure (colored state) and visible light (e.g., >500 nm) for ring-opening (bleached state).
  • Kinetic analysis : Monitor absorbance changes at λmax to calculate rate constants for thermal relaxation.
  • Cyclability : Perform 100+ cycles to assess fatigue resistance. Note that crystal packing (e.g., parallel thiophene conformations) may suppress photochromism due to insufficient C⋯C distances (<4.1 Å) for ring-closure .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

  • X-ray crystallography : Single-crystal XRD reveals bond angles, dihedral angles (e.g., 71.6° between benzene and thiophene rings), and intermolecular distances (e.g., 4.06 Å between reactive carbons) .
  • <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substituent positions and perfluorocyclopentene integration.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C29H22F6S2 requires 572.12 g/mol) .

Advanced Research Questions

Q. How do theoretical frameworks guide the design of derivatives with enhanced photochromic properties?

Density Functional Theory (DFT) calculations predict electronic transitions and steric effects:

  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to tailor absorption wavelengths.
  • Conformational analysis : Simulate open/closed isomers to optimize π-conjugation and photostationary states.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) to stabilize the closed form .

Q. How can researchers resolve contradictions between crystallographic data and photochromic activity?

In cases where XRD shows non-photochromic crystals (e.g., parallel thiophene rings), employ:

  • Solid-state NMR : Probe local electronic environments to detect hidden conformers.
  • Temperature-dependent studies : Heat crystals to induce phase transitions that enable ring-closure.
  • Co-crystallization : Introduce guest molecules (e.g., solvents) to adjust packing geometries .

Q. What strategies improve functionalization for device integration (e.g., OLEDs, molecular switches)?

  • Post-synthetic modifications : Attach formyl (-CHO) or methylsulfanyl (-SMe) groups via nucleophilic substitution (e.g., using 5-formyl-2-methylsulfanyl precursors) to enable crosslinking or surface anchoring .
  • Hybrid materials : Embed the compound in polymer matrices (e.g., PMMA) to enhance processability while retaining photochromism .

Q. How can computational modeling predict solvent effects on photochromic kinetics?

Molecular Dynamics (MD) simulations with explicit solvent models (e.g., THF, chloroform) quantify:

  • Solvent polarity : Correlate dielectric constants with activation energies for ring-opening/closure.
  • Viscosity effects : Simulate diffusion-limited processes in high-viscosity solvents .

Q. What role does AI play in optimizing reaction conditions for large-scale synthesis?

Machine learning (ML) algorithms trained on reaction databases can:

  • Predict optimal catalysts : Identify Pd-based catalysts with >90% coupling efficiency.
  • Automate parameter tuning : Adjust temperature, solvent ratios, and reaction times via reinforcement learning .

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